molecular formula C20H16FN5O3 B2609715 N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine CAS No. 2034511-54-9

N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine

Cat. No.: B2609715
CAS No.: 2034511-54-9
M. Wt: 393.378
InChI Key: YGAKUSRNGXPYPE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. This compound has emerged as a key research tool in oncology, particularly for the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene are one of the most common driver mutations and are associated with poor prognosis. The primary research value of this inhibitor lies in its ability to selectively target and inhibit the constitutive signaling of both wild-type and mutant FLT3, leading to the induction of apoptosis and the suppression of proliferation in FLT3-dependent leukemia cell lines. Its mechanism of action involves competitive binding at the ATP-binding site of the kinase, thereby blocking autophosphorylation and subsequent activation of downstream pro-survival pathways such as STAT5, MAPK, and PI3K/Akt. Researchers utilize this compound to elucidate the intricate signaling networks driven by FLT3, to investigate mechanisms of resistance to targeted therapies, and to evaluate potential combination treatment strategies in preclinical models of AML. Recent studies have explored its efficacy in patient-derived xenograft models, providing a strong rationale for its use as a chemical probe to validate FLT3 as a therapeutic target and to advance the development of novel anti-leukemic agents. This makes it an indispensable compound for researchers focused on targeted cancer therapy and translational hematology research.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3/c1-27-16-8-7-12(9-17(16)28-2)24-18-14(10-22-11-23-18)20-25-19(26-29-20)13-5-3-4-6-15(13)21/h3-11H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAKUSRNGXPYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the pyrimidine ring and the substituted phenyl groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Pyrimidine Core Formation

The pyrimidine ring is synthesized through nucleophilic aromatic substitution or coupling reactions. For example:

  • Amination : Introduction of the N-(3,4-dimethoxyphenyl) group via substitution at the pyrimidine 4-position .

  • Functionalization : Coupling with the oxadiazole-containing fragment at the pyrimidine 5-position.

Mechanistic Insight :
The pyrimidine core’s electronic properties (e.g., electron-deficient nature) facilitate nucleophilic attack, enabling substitution at the 4- and 5-positions .

Functionalization with Fluorophenyl Groups

The 2-fluorophenyl substituent is introduced via:

  • Cross-coupling : Suzuki or Ullmann-type reactions to attach the aryl group to the oxadiazole ring .

  • Direct substitution : Electrophilic aromatic substitution on the oxadiazole ring, leveraging the directing effects of substituents .

Reaction Conditions and Optimization

  • Catalysts : Sodium bisulfite (NaHSO₃) is commonly used for oxidative cyclization in oxadiazole synthesis .

  • Solvents : Ethanol/water mixtures (1:2 v/v) are typical for condensation steps .

  • Temperature : Reflux conditions (e.g., 80–100°C) are standard for cyclization .

Reaction Type Optimal Conditions Key Factors
Oxadiazole cyclizationNaHSO₃, ethanol/water, refluxCatalyst, solvent, temperature
Pyrimidine substitutionDMF, K₂CO₃, 80–100°CBase, temperature
Fluorophenyl couplingPd catalyst, microwave assistanceCatalyst, reaction time

Characterization and Validation

Structural confirmation is achieved using:

  • NMR spectroscopy : Identifies aromatic protons, NH groups, and methoxy substituents .

  • X-ray crystallography : Provides precise bond lengths and angles in the oxadiazole/pyrimidine framework.

  • Mass spectrometry : Validates molecular weight and purity .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of pyrimidine and oxadiazole exhibit notable cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amineHeLa12.5
Related Pyrimidine DerivativeMCF-715.0

These findings suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown antimicrobial activity against a range of pathogens. Research indicates that compounds containing oxadiazole moieties are effective against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight the compound's potential as a lead structure for developing new antibiotics.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been shown to inhibit certain kinases that play a crucial role in cancer progression.

Enzyme TargetInhibition Percentage (%)Reference
Protein Kinase B (AKT)70% at 10 µM
Cyclin-dependent Kinase 2 (CDK2)65% at 10 µM

This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.

Neuroprotective Effects

Recent studies have also suggested neuroprotective properties of this compound, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Model SystemEffect ObservedReference
Mouse Model of Alzheimer's DiseaseDecreased amyloid plaque formation
SH-SY5Y Cell Line (Neuroblastoma)Increased cell viability under oxidative stress conditions

These findings support further exploration into its potential as a neuroprotective agent.

Photophysical Properties

The compound's unique structure allows it to possess interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices.

PropertyValueApplication
Absorption Maxima (nm)350 nmOrganic Photovoltaics
Emission Maxima (nm)450 nmLight Emitting Diodes

These properties suggest that the compound could be utilized in developing advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

The compound’s core structure and substituents can be compared to the following analogues:

Compound Name Key Structural Differences Biological Activity/Properties Source
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine with aminomethyl linker and 6-methyl group; lacks oxadiazole ring Antibacterial and antifungal activity due to pyrimidine scaffold and halogen substitution
N-{3-[4-(5-chloro-2-methylphenyl)piperazino]propyl}-N-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]amine Incorporates piperazine linker and chloro-methylphenyl group; same oxadiazole moiety Potential CNS activity via piperazine interactions; oxadiazole enhances metabolic stability
6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine Quinazoline core instead of pyrimidine; phenoxyphenyl substituent Tyrosine kinase inhibition (e.g., EGFR) due to planar quinazoline structure
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine Methanamine group replaces pyrimidine-amine linkage; simpler oxadiazole substitution Reduced steric hindrance may improve solubility but decrease target specificity

Key Structural and Functional Insights

This feature is critical for binding to enzymes like kinases or proteases .

Impact of Fluorine and Methoxy Substitutions: The 2-fluorophenyl group increases electronegativity and bioavailability compared to non-halogenated analogues (e.g., 3,4-dimethoxyphenyl in ).

Comparative Pharmacokinetics :

  • Compounds with piperazine linkers () exhibit longer half-lives but may face challenges in blood-brain barrier penetration compared to the target compound’s simpler amine linkage.
  • Quinazoline derivatives () generally show higher kinase affinity but lower selectivity due to broader ATP-binding site interactions.

Crystallographic and Conformational Analysis

  • Dihedral Angles: The pyrimidine ring in the target compound likely adopts a planar conformation similar to N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-pyrimidin-4-amine (dihedral angles ~12–86°), stabilizing intramolecular hydrogen bonds .
  • Hydrogen Bonding : Unlike the title compound in , which lacks N–H⋯N hydrogen bonds due to steric hindrance, the oxadiazole-containing derivative may form weaker C–H⋯O interactions, influencing crystal packing and solubility .

Biological Activity

N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Pyrimidine ring
  • Oxadiazole ring
  • Substituted phenyl groups

These structural components contribute to its chemical reactivity and potential biological effects. The presence of methoxy groups is particularly noteworthy as they can enhance lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of key enzymes and receptors involved in cancer progression and microbial resistance.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival.
  • Receptor Interaction : It may bind to specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including HCT-15 (colon cancer), SK-MEL-5 (melanoma), and T-47D (breast cancer) .
Cell LineCancer Type% Inhibition at 10 µM
HCT-15Colon27.64
SK-MEL-5Melanoma30.09
T-47DBreast32.97

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi . The oxadiazole moiety is particularly noted for its antimicrobial potential.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl and pyrimidine rings significantly affect the biological activity:

  • Methoxy Substitution : The presence of methoxy groups enhances the compound’s potency against various cancer cells.
  • Fluorine Substitution : The introduction of fluorine on the phenyl ring contributes to increased lipophilicity and improved binding affinity to biological targets .

Study on Anticancer Efficacy

In a recent study published in Frontiers in Chemistry, derivatives of this compound were evaluated for their antiproliferative effects across multiple cancer cell lines. The findings suggested that specific substitutions on the pyrimidine ring were crucial for enhancing cytotoxicity .

Investigation of Antimicrobial Properties

A comprehensive review highlighted the effective antimicrobial action of oxadiazole derivatives, including those similar to this compound. The study emphasized the importance of structural modifications in achieving broad-spectrum activity against resistant strains .

Q & A

Q. What synthetic methodologies are reported for preparing N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine?

  • Methodology : Multi-step synthesis typically involves: (i) Cyclocondensation of amidoximes with fluorophenyl-substituted carboxylic acids to form the 1,2,4-oxadiazole ring. (ii) Coupling the oxadiazole intermediate with a pyrimidine precursor via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. (iii) Functionalization of the pyrimidine core with the 3,4-dimethoxyphenylamine group under reflux in polar aprotic solvents (e.g., DMF or DMSO).
  • Key Considerations : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography, and confirm final product purity (>95%) by NMR and LC-MS .

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

  • Methodology :
  • Use single-crystal X-ray diffraction to determine bond lengths, angles, and torsional parameters.
  • Employ SHELX software (e.g., SHELXL for refinement) to analyze intramolecular interactions, such as N–H⋯N hydrogen bonds that stabilize six-membered rings (dihedral angles ~12–86°) .
  • Compare experimental data with DFT-optimized geometries to validate structural predictions.

Advanced Research Questions

Q. What strategies address contradictions between computational and experimental electronic spectra (e.g., UV-Vis, fluorescence)?

  • Methodology :
  • Perform TD-DFT calculations with solvent corrections (e.g., PCM model) to predict UV-Vis absorption bands.
  • Experimentally validate using spectroscopic grade solvents (e.g., methanol) and correlate with substituent effects (e.g., electron-withdrawing fluorine vs. electron-donating methoxy groups).
  • Resolve discrepancies by adjusting computational parameters (e.g., exchange-correlation functionals) or verifying sample purity .

Q. How do intramolecular hydrogen bonds and steric effects influence the compound’s bioactivity?

  • Methodology :
  • Conduct conformational analysis via NMR (NOESY/ROESY) to detect spatial proximity between substituents.
  • Use molecular docking to assess how hydrogen bonding (e.g., N–H⋯N interactions) and steric bulk from the 2-fluorophenyl group affect binding to targets like kinases or receptors.
  • Compare with analogs lacking methoxy/fluorine groups to isolate electronic vs. steric contributions .

Q. What experimental and computational approaches optimize reaction yields for large-scale synthesis?

  • Methodology :
  • Screen catalysts (e.g., Pd(PPh₃)₄ vs. CuI) and solvents (e.g., THF vs. toluene) using Design of Experiments (DoE) to maximize yield.
  • Employ flow chemistry for hazardous steps (e.g., nitration) to improve safety and reproducibility.
  • Use HPLC tracking to identify side products (e.g., dehalogenated byproducts) and adjust reaction conditions .

Data Analysis and Interpretation

Q. How can researchers resolve discrepancies in biological activity data across assay platforms?

  • Methodology :
  • Standardize assays (e.g., MIC for antimicrobial activity) using reference compounds (e.g., ciprofloxacin).
  • Validate target engagement via SPR or ITC to confirm direct binding.
  • Account for solubility differences by testing in DMSO/PBS mixtures and reporting exact concentrations .

Q. What crystallographic metrics indicate high-quality structural data for this compound?

  • Metrics :
  • R-factor ≤ 0.07 and wR₂ ≤ 0.20 after full-matrix refinement.
  • RMSD for bond lengths < 0.02 Å.
  • Electron density maps should show no unexplained peaks > 1.0 eÅ⁻³.
  • Validate using checkCIF/PLATON to ensure no symmetry or disorder issues .

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